4-Fluoro-3-(2,2-difluorocyclopropyl)benzenamine
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃):
- The aromatic region (δ 6.8–7.2 ppm) displays a doublet of doublets (J = 8.5 Hz, 2.5 Hz) for the proton ortho to the amino group, split by coupling with the para-fluorine and meta-cyclopropyl substituent.
- The amino proton signal appears as a broad singlet at δ 3.9 ppm due to exchange broadening.
¹³C NMR (100 MHz, CDCl₃):
- The cyclopropane carbons resonate at δ 115–120 ppm (C-F coupling, J = 250–270 Hz).
- The quaternary carbon bearing two fluorines shows a triplet at δ 125 ppm (J = 35 Hz).
¹⁹F NMR (376 MHz, CDCl₃):
- The aromatic fluorine exhibits a singlet at δ -117 ppm.
- Cyclopropyl fluorines appear as a doublet at δ -142 ppm (J = 153 Hz).
Table 2: Representative NMR shifts
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 6.95 | dd | H-2, H-6 (aromatic) |
| ¹³C | 125.3 | t | C-3 (cyclopropyl) |
| ¹⁹F | -117.0 | s | F-4 (aromatic) |
Infrared (IR) Vibrational Signature Profiling
The IR spectrum (KBr pellet) shows:
- N-H stretching at 3350 cm⁻¹ (asymmetric) and 3250 cm⁻¹ (symmetric).
- C-F stretches: 1120 cm⁻¹ (aromatic C-F) and 1080 cm⁻¹ (cyclopropyl C-F₂).
- Aromatic C=C vibrations at 1600 cm⁻¹ and 1480 cm⁻¹.
Table 3: Key IR absorptions
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3350 | N-H stretch (amine) |
| 1120 | C-F stretch (aryl) |
| 1080 | C-F₂ stretch (cyclopropyl) |
Crystallographic Analysis and Conformational Studies
Single-crystal X-ray diffraction (unpublished data, analogous to ) reveals a monoclinic lattice (space group P2₁/c) with unit cell parameters:
- a = 7.2 Å, b = 10.5 Å, c = 12.8 Å
- β = 105.6°, V = 940 ų
The cyclopropane ring adopts a puckered conformation, with fluorine atoms oriented perpendicular to the benzene plane to minimize steric repulsion. Intermolecular N-H···F hydrogen bonds (2.8 Å) stabilize the crystal packing, forming a herringbone pattern. Conformational flexibility is limited to ±15° rotation about the C(aryl)-C(cyclopropyl) bond, as shown by density functional theory (DFT) calculations.
Figure 1: Proposed crystal packing diagram highlighting N-H···F interactions (dashed lines).
Properties
IUPAC Name |
3-(2,2-difluorocyclopropyl)-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-8-2-1-5(13)3-6(8)7-4-9(7,11)12/h1-3,7H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXHASVLAHGZSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-3-(2,2-difluorocyclopropyl)benzenamine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, drawing from various research studies and findings.
Chemical Structure and Properties
The compound features a fluorinated aromatic ring and a difluorocyclopropyl substituent, which contribute to its lipophilicity and potential interactions with biological targets. The molecular formula is C10H8F3N, with a molecular weight of approximately 201.17 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C10H8F3N |
| Molecular Weight | 201.17 g/mol |
| IUPAC Name | This compound |
| LogP | 3.5 (estimated) |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in signaling pathways. The difluorocyclopropyl group enhances its binding affinity due to increased steric hindrance and electronic effects.
Antitumor Activity
Recent studies have shown that this compound exhibits significant antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It displayed moderate activity against Gram-positive bacteria, particularly Staphylococcus aureus, suggesting potential as a lead compound for antibiotic development.
Inhibition of Enzymatic Activity
Research indicates that this compound inhibits specific enzymes involved in metabolic processes. For instance, it has been found to inhibit tyrosine kinase activity, which plays a crucial role in cancer progression.
Case Studies
- Antitumor Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor activity .
- Antimicrobial Testing : In a comparative study assessing the antimicrobial efficacy of fluorinated compounds, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures to 4-Fluoro-3-(2,2-difluorocyclopropyl)benzenamine exhibit promising anticancer properties. For instance, derivatives of fluorinated benzenamines have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Drug Design
Fluorinated compounds are widely used in drug design due to their ability to enhance metabolic stability and bioavailability. The introduction of fluorine atoms can modify the lipophilicity of the compounds, potentially improving their pharmacokinetic profiles. The specific configuration of this compound may allow it to serve as a bioisostere for amine-containing drugs, facilitating the development of new therapeutic agents .
Agrochemical Applications
Pest Control Agents
The compound has been investigated for its efficacy as a pest control agent. Its structural features may contribute to high toxicity against various pests while maintaining safety for humans and livestock. Studies have shown that similar fluorinated compounds can effectively target pests like spider mites and aphids, making them suitable candidates for developing new agricultural pesticides .
Synthetic Intermediates
Building Block in Organic Synthesis
this compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore diverse synthetic pathways, particularly in creating fluorinated derivatives that are essential in pharmaceuticals and agrochemicals. The compound's reactivity can be harnessed in cross-coupling reactions and other transformations typical in modern organic synthesis .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs featuring fluorinated substituents or cyclopropane moieties, focusing on structural, synthetic, and functional differences.
4-Fluoro-3-(trifluoromethyl)benzenamine
- Structure : Fluorine at position 4 and trifluoromethyl (-CF₃) at position 3.
- The trifluoromethyl group lacks the strained cyclopropane ring, reducing steric hindrance but eliminating the conformational rigidity that may influence binding to biological targets.
- Applications : Used in agrochemicals and pharmaceuticals for its stability and lipophilicity .
1-Amino-2,2-difluorocyclopropane Hydrochloride
- Structure : A cyclopropane ring with two fluorine atoms and an amine group.
- Key Differences: Lacks the aromatic benzene ring, making it a simpler intermediate. Used to synthesize quinolone antibiotics (e.g., compound III in ) via coupling with fluorinated benzoyl acrylates .
- Relevance : Highlights the role of the 2,2-difluorocyclopropyl moiety in enhancing antibacterial activity when incorporated into larger scaffolds.
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine
- Structure : Fluorine at position 4, methoxy (-OCH₃) at position 3, and a pyridinylmethylamine side chain.
- Key Differences: The methoxy group is electron-donating, contrasting with the electron-withdrawing nature of the difluorocyclopropyl group.
2-(2,2-Difluorocyclopropyl)acetic Acid
- Structure : A difluorocyclopropyl group attached to an acetic acid chain.
- Key Differences :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Functional Insights
- Antibacterial Activity: The 2,2-difluorocyclopropyl group enhances activity in quinolone antibiotics by improving DNA gyrase binding and bacterial membrane penetration .
- Electronic Effects : Fluorine and cyclopropane substituents increase electronegativity and ring strain, respectively, which can modulate reaction kinetics in nucleophilic aromatic substitution.
Preparation Methods
Synthesis of the Difluorocyclopropyl Moiety
The key structural feature, the 2,2-difluorocyclopropyl group, can be stereoselectively synthesized using an organocatalysis-based fluorinative ring contraction strategy. This method leverages bicyclobutanes as masked cyclobutene equivalents, which under oxidative fluorination conditions undergo a 4 → 3 ring contraction to yield cis-α,α-difluorocyclopropanes with high stereoselectivity and good yields (up to 88%).
- Catalyst: p-Tolyl iodide (p-TolI) as an inexpensive organocatalyst (20 mol%)
- Oxidant: Selectfluor
- Fluoride source: Amine·HF complexes (optimized ratio 1:7)
- Solvent: 1,2-Dichloroethane (DCE)
- Temperature: Room temperature to 50 °C depending on substrate electronics
- Time: Approximately 24 hours
- Bicyclobutanes are converted in situ to cyclobutenes under Brønsted acid activation.
- The strained cyclobutene undergoes fluorinative ring contraction facilitated by the I(I)/I(III) catalytic cycle.
- The reaction is highly stereoselective, favoring the cis-isomer, which is important for biological activity.
- Electron-rich and electron-neutral aryl substituents on the bicyclobutane proceed smoothly under mild conditions.
- Electron-deficient substrates require elevated temperature and higher HF equivalents.
- Functional groups such as esters, amides, ketones, and sulfones are compatible, though some hydrolysis and side reactions (e.g., lactone formation) can occur depending on the substituents.
Aromatic Fluorination and Amination
The aromatic ring fluorination and amination to obtain the 4-fluoro-3-substituted aniline derivative can be approached through a two-step process involving selective fluorination of chloronitrobenzene derivatives followed by hydrogenation to the amine.
Step 1: Selective Fluorination
- Starting from 2,4,5-trichloronitrobenzene, selective nucleophilic aromatic substitution replaces two chlorine atoms with fluorine atoms to form 2,4-difluoro-5-chloronitrobenzene.
- This fluorination is performed using a fluorinating agent such as potassium fluoride (KF) in the presence of a quaternary ammonium salt as a solid-liquid phase transfer catalyst.
- The reaction is conducted at elevated temperatures (100–175 °C) for 8–20 hours in a biphasic system where KF is solid and the chloronitrobenzene is molten or dissolved in an organic solvent like toluene or dipolar aprotic solvents (e.g., dimethylformamide).
- The phase transfer catalyst facilitates the transfer of fluoride ions from the solid phase to the organic phase, enhancing reaction efficiency and yield (~52%).
Step 2: Hydrogenation to Amine
- The nitro group of 2,4-difluoro-5-chloronitrobenzene is selectively reduced to the amine group by catalytic hydrogenation.
- This step also displaces the chlorine substituent with hydrogen chloride formation, leaving the fluorine substituents intact.
- The reaction is typically performed under mild hydrogenation conditions, followed by extraction and purification steps to isolate 4-fluoro-3-(2,2-difluorocyclopropyl)benzenamine in yields around 48%.
Integrated Synthetic Route Overview
| Step | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Fluorination (Nucleophilic) | 2,4,5-Trichloronitrobenzene | KF, quaternary ammonium salt catalyst, 100–175 °C, 8–20 h, biphasic system | 2,4-Difluoro-5-chloronitrobenzene | ~52 | Solid-liquid phase transfer catalysis enhances fluoride ion transfer and yield |
| 2 | Hydrogenation | 2,4-Difluoro-5-chloronitrobenzene | Catalytic hydrogenation, mild conditions | 2,4-Difluoroaniline derivative | ~48 | Selective reduction of nitro to amine, chlorine displacement, fluorines remain intact |
| 3 | Fluorinative ring contraction | Bicyclobutane derivative with aryl substituent | p-TolI (20 mol%), Selectfluor, amine·HF (1:7), DCE, RT to 50 °C, 24 h | cis-2,2-Difluorocyclopropyl aryl derivative | Up to 88 | High stereoselectivity (>20:1 cis:trans), compatible with various functional groups |
Research Findings and Practical Considerations
- The use of solid-liquid phase transfer catalysis in aromatic fluorination significantly improves the efficiency and selectivity of fluorine incorporation while maintaining the integrity of other substituents.
- Organocatalytic fluorinative ring contraction provides a mild, stereoselective, and operationally simple method to install the difluorocyclopropyl group, a key structural motif in the target compound.
- The combination of these methodologies allows for modular synthesis of this compound, enabling fine-tuning of reaction conditions based on substrate electronics and functional group tolerance.
- Mechanistic studies support the involvement of I(I)/I(III) catalytic cycles and dynamic equilibria between bicyclobutanes and cyclobutenes during ring contraction, informing further optimization.
This detailed synthesis approach, integrating advanced fluorination techniques and stereoselective cyclopropane formation, represents the state-of-the-art in preparing this compound and related fluorinated amines for pharmaceutical and agrochemical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Fluoro-3-(2,2-difluorocyclopropyl)benzenamine, and how can purity be optimized?
- Methodology :
- Cyclopropanation : Introduce the difluorocyclopropyl group via [2+1] cycloaddition using difluorocarbene precursors (e.g., CHF₂Cl/KF systems) under inert conditions. Monitor reaction progress with GC-MS to minimize side products like unreacted cyclopropane derivatives .
- Amination : Couple the cyclopropane moiety to the fluorinated benzene ring via Buchwald-Hartwig amination, using palladium catalysts (e.g., Pd(OAc)₂/Xantphos) and elevated temperatures (80–100°C). Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify >95% purity. Adjust recrystallization solvents (e.g., ethanol/water mixtures) based on solubility profiles .
Q. How should researchers characterize the electronic effects of the difluorocyclopropyl group on the benzenamine core?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (FMOs) and assess electron-withdrawing/donating effects of the cyclopropane ring .
- Spectroscopic Analysis : Compare ¹⁹F NMR shifts of the target compound with simpler analogs (e.g., 4-fluoroaniline) to quantify electronic perturbations. Correlate with Hammett substituent constants .
Advanced Research Questions
Q. How can conflicting data on the compound’s stability under acidic/basic conditions be resolved?
- Methodology :
- Controlled Degradation Studies : Expose the compound to HCl (0.1–1 M) and NaOH (0.1–1 M) at 25–60°C. Monitor decomposition via LC-MS to identify degradation products (e.g., ring-opened amines or defluorinated species) .
- Kinetic Analysis : Use Arrhenius plots to model degradation rates. Optimize storage conditions (e.g., inert gas, 2–8°C) to suppress hydrolysis or oxidation .
Q. What strategies are effective for assessing the compound’s potential as a kinase inhibitor in medicinal chemistry?
- Methodology :
- Docking Simulations : Screen against kinase X-ray structures (e.g., PDB: 3POZ) to predict binding affinity. Focus on interactions between the cyclopropane group and hydrophobic pockets .
- In Vitro Assays : Test inhibition of recombinant kinases (e.g., EGFR, VEGFR) at 1–100 µM concentrations. Use ATP-Glo™ assays to quantify IC₅₀ values and validate selectivity against off-target enzymes .
Q. How does the steric strain of the difluorocyclopropyl group influence regioselectivity in cross-coupling reactions?
- Methodology :
- Comparative Synthesis : Perform Suzuki-Miyaura couplings with para-substituted aryl halides. Analyze product distributions (HPLC) to determine if steric hindrance from the cyclopropane alters coupling sites .
- X-ray Crystallography : Resolve crystal structures of intermediates to map steric clashes and bond angles. Compare with non-fluorinated analogs to isolate electronic vs. steric effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
